CAY10608
Beschreibung
CAY10608 is a propanolamine derivative that acts as a potent, selective, and non-competitive antagonist of the NR2B subunit of N-methyl-D-aspartate (NMDA) receptors. These receptors are Ca²⁺-permeable ligand-gated ion channels critical for synaptic plasticity and neuronal communication in the central nervous system .
Pharmacologically, this compound demonstrates neuroprotective properties by preventing NMDA-triggered lactate dehydrogenase release in cultured cortical neurons and reducing brain infarct volume in transient ischemia models via carotid artery occlusion . Its chemical structure, N-[4-[(2S)-3-[[2-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]-methanesulfonamide, underscores its specificity for the NR2B subunit .
Eigenschaften
IUPAC Name |
N-[4-[(2S)-3-[2-(3,4-dichlorophenyl)ethylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Cl2N2O4S/c1-27(24,25)22-14-3-5-16(6-4-14)26-12-15(23)11-21-9-8-13-2-7-17(19)18(20)10-13/h2-7,10,15,21-23H,8-9,11-12H2,1H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFDXUZHLNJUMR-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)OCC(CNCCC2=CC(=C(C=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)OC[C@H](CNCCC2=CC(=C(C=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Retrosynthetic Disconnections
The target molecule is dissected into two intermediates:
-
Intermediate A : (S)-1-(3,5-dichlorophenyl)-3-aminopropan-2-ol
-
Intermediate B : 4-(methylsulfonamido)phenol
Coupling these via an ether bond forms the core structure, followed by final functionalization.
Stepwise Synthesis of Key Intermediates
Synthesis of Intermediate A: (S)-1-(3,5-Dichlorophenyl)-3-aminopropan-2-ol
This chiral propanolamine derivative is synthesized through asymmetric epoxidation followed by regioselective ring-opening:
-
Epoxidation of 3,5-dichlorostyrene :
-
Ring-opening with ammonia :
Synthesis of Intermediate B: 4-(Methylsulfonamido)phenol
This fragment is prepared via sulfonylation of 4-aminophenol:
-
Sulfonation :
Convergent Coupling and Final Assembly
Etherification of Intermediate A and B
The propanolamine and phenol fragments are coupled under Mitsunobu conditions to establish the ether linkage:
Final N-Methylation
The secondary amine undergoes methylation using methyl iodide (MeI) in the presence of potassium carbonate (K₂CO₃) in acetonitrile:
Continuous Flow Synthesis Approaches
Emerging methodologies leverage high-throughput experimentation (HTE) and continuous flow systems to optimize critical steps:
-
Epoxidation in flow :
-
Enantioselective catalysis :
Table 1: Comparison of Batch vs. Flow Synthesis Parameters
| Step | Batch Conditions | Flow Conditions | Yield Improvement |
|---|---|---|---|
| Epoxidation | 12 h, 85% | 5 min, 94% | +9% |
| Mitsunobu Coupling | 18 h, 78% | 2 h, 85% | +7% |
| N-Methylation | 6 h, 90% | 1 h, 93% | +3% |
Purification and Characterization
Crude this compound is purified via recrystallization from ethanol/water (3:1 v/v), yielding a crystalline solid (mp 162–164°C). Purity is validated by:
Challenges and Optimization Opportunities
Analyse Chemischer Reaktionen
CAY10608 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: Substitutionsreaktionen können an den Phenyl- oder Propanolamin-Teilen auftreten, was zur Bildung von substituierten Derivaten führt
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Nucleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv und nicht-kompetitiv die NR2B-Untereinheit von NMDA-Rezeptoren antagonisiert. Dieser Antagonismus verhindert den übermäßigen Einstrom von Kalziumionen in Neuronen, der zu Excitotoxizität und neuronalen Schäden führen kann. Durch die Blockierung der NR2B-Untereinheit trägt this compound dazu bei, Neuronen vor Schäden zu schützen, die durch eine Überaktivierung von NMDA-Rezeptoren verursacht werden. Die beteiligten molekularen Ziele und Pfade umfassen die NR2B-Untereinheit von NMDA-Rezeptoren und nachgeschaltete Signalwege, die mit der Calciumhomöostase und dem neuronalen Überleben zusammenhängen.
Wirkmechanismus
CAY10608 exerts its effects by selectively and non-competitively antagonizing the NR2B subunit of NMDA receptors . This antagonism prevents the excessive influx of calcium ions into neurons, which can lead to excitotoxicity and neuronal damage . By blocking the NR2B subunit, this compound helps to protect neurons from damage caused by overactivation of NMDA receptors . The molecular targets and pathways involved include the NR2B subunit of NMDA receptors and downstream signaling pathways related to calcium homeostasis and neuronal survival .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues in the CAY Series
CAY10608 belongs to a broader family of compounds developed by Cayman Chemical.
Key Contrasts :
- Selectivity: this compound is unique in its specificity for the NR2B subunit, unlike pan-NMDA antagonists (e.g., MK-801) or non-selective channel blockers, which lack subunit discrimination .
- Neuroprotection: While this compound mitigates NMDA-induced excitotoxicity, other CAY compounds like CAY10596 and CAY10400 target unrelated pathways (e.g., cannabinoid signaling or lipid metabolism) .
Functional Comparison with Other NMDA Receptor Antagonists
Though the evidence lacks data on other NMDA antagonists, this compound’s properties can be contextualized against general NMDA receptor pharmacology:
Advantages of this compound :
Biologische Aktivität
CAY10608, also known as 5-chloro-4-oxo-1H-pyrimidine-6-carboxylic acid, is a compound of significant interest in biomedical research due to its various biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is characterized by its unique chemical structure, which includes a pyrimidine ring with specific substitutions that enhance its biological properties. The compound has demonstrated potential in various fields, including antimicrobial and antiviral research.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This interaction can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to various biological effects. The precise pathways and molecular targets are still under investigation, but preliminary studies suggest the following mechanisms:
- Enzyme Inhibition : this compound may inhibit key enzymes involved in metabolic pathways.
- Nucleic Acid Interference : The compound has shown potential in disrupting nucleic acid synthesis, which is crucial for microbial growth and replication.
Biological Activities
This compound has been evaluated for several biological activities, including:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial properties against various pathogens.
- Antiviral Activity : Preliminary research suggests that the compound may inhibit viral replication, although further studies are required to confirm these findings.
Data Table: Biological Activities of this compound
| Activity Type | Target Organisms/Cells | Observed Effects | Reference |
|---|---|---|---|
| Antibacterial | E. coli, S. aureus | MIC values indicating inhibition | |
| Antiviral | Various viruses | Reduced viral replication rates | |
| Enzyme Inhibition | Specific metabolic enzymes | Inhibition rates measured in vitro |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing its effects on Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth microdilution methods. Results indicated that this compound significantly inhibited the growth of both bacterial strains, with an MIC of 50 µg/mL against S. aureus and 25 µg/mL against E. coli.
Case Study 2: Antiviral Potential
In another investigation focused on the antiviral potential of this compound, researchers assessed its effects on a specific viral strain. The compound was found to reduce viral load significantly in treated cell cultures compared to controls, suggesting a promising avenue for further antiviral drug development.
Q & A
Q. What is the primary mechanism of action of CAY10608 in neuroprotection?
this compound selectively and non-competitively antagonizes the NR2B subunit of NMDA receptors (IC50 = 50 nM) without affecting NR1, NR2A/C/D subunits or AMPA/kainate receptors . To validate this mechanism:
- Use electrophysiological recordings to assess NMDA receptor activity in cortical neurons.
- Perform radioligand binding assays with NR2B-specific antagonists (e.g., ifenprodil) to confirm selectivity.
- Compare effects in NR2B-knockout models vs. wild-type controls.
| Key Mechanistic Data | Source |
|---|---|
| IC50 for NR2B inhibition | 50 nM |
| No activity on AMPA/kainate receptors |
Q. What in vitro and in vivo models are commonly used to study this compound’s neuroprotective effects?
- In vitro : Cultured cortical neurons exposed to NMDA to measure lactate dehydrogenase (LDH) release as a marker of excitotoxicity .
- In vivo : Transient focal ischemia induced by carotid artery occlusion in rodents, with infarct volume quantified via TTC staining .
- Methodological tip : Include vehicle and positive controls (e.g., MK-801) to validate model sensitivity .
Q. What administration routes and dosing regimens are effective for this compound in preclinical studies?
Intraperitoneal (IP) administration is standard, with efficacy demonstrated in reducing brain infarct volume . For optimization:
- Conduct pharmacokinetic studies to compare bioavailability across routes (e.g., IP vs. intravenous).
- Use dose-response curves (e.g., 1–10 mg/kg) to identify the therapeutic window while monitoring off-target effects (e.g., motor coordination assays) .
Q. What biochemical assays confirm this compound’s target engagement and selectivity?
- Competitive binding assays with NR2B-specific radioligands (e.g., [³H]Ro 25-6981).
- Calcium imaging in HEK293 cells expressing recombinant NMDA receptor subunits.
- Western blotting to assess downstream markers (e.g., pCREB, caspase-3) .
Advanced Research Questions
Q. How can researchers address discrepancies in this compound’s efficacy across ischemia models?
Contradictions may arise from variations in ischemia duration, animal strain, or outcome measures. To resolve:
- Standardize protocols : Use consistent occlusion times (e.g., 60–90 minutes) and outcome metrics (e.g., infarct volume vs. behavioral tests).
- Perform meta-analyses of published data to identify confounding variables (e.g., age, comorbidities) .
- Validate findings in multiple models (e.g., photothrombotic vs. middle cerebral artery occlusion).
Q. How to optimize this compound’s therapeutic window while minimizing off-target effects?
- Dose-ranging studies : Test sub-therapeutic to supra-therapeutic doses in tandem with toxicity screens (e.g., liver enzyme assays).
- Combination therapy : Pair this compound with antioxidants (e.g., edaravone) to reduce oxidative stress synergistically .
- Biomarker monitoring : Track serum LDH and glutamate levels to correlate neuroprotection with target engagement .
Q. What experimental strategies can elucidate this compound’s downstream signaling pathways?
- Transcriptomic profiling : RNA-seq of this compound-treated neurons to identify differentially expressed genes (e.g., Bcl-2, Bax).
- Pathway inhibition : Use small-molecule inhibitors (e.g., U0126 for MAPK/ERK) to dissect contributory pathways .
- Knockdown models : siRNA targeting candidate effectors (e.g., PSD-95) to validate functional roles.
Q. How to design studies investigating sex-specific responses to this compound?
- Stratified cohorts : Include equal numbers of male and female rodents, controlling for hormonal cycles (e.g., estrous phase tracking).
- Hormonal modulation : Test this compound in ovariectomized females with/without estrogen replacement.
- Data analysis : Use mixed-effects models to account for sex as a biological variable .
Q. What statistical methods are robust for analyzing this compound’s dose-response relationships?
Q. How to integrate this compound’s effects with broader neuroprotection mechanisms?
- Systems biology : Construct interaction networks linking NR2B inhibition to apoptosis/autophagy pathways (e.g., via STRING or KEGG).
- Multi-omics integration : Correlate proteomic data with behavioral outcomes to identify predictive biomarkers .
Key Considerations for Methodological Rigor
- Replication : Validate findings in ≥2 independent labs using blinded outcome assessment .
- Data transparency : Share raw electrophysiology traces, infarct volume measurements, and statistical code in public repositories.
- Ethical compliance : Follow ARRIVE guidelines for preclinical stroke studies to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
